5-isopropyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
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Overview
Description
5-isopropyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H23NO4S and a molar mass of 313.41242 g/mol This compound is characterized by its unique structure, which includes an isopropyl group, a methoxy group, and a tetrahydrofuranyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This can be achieved through the sulfonation of benzene followed by the introduction of the isopropyl and methoxy groups. The tetrahydrofuranyl group is then attached via a nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated reactors and advanced analytical techniques can help ensure consistent quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy or isopropyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
5-isopropyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-isopropyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-isopropyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide include other benzenesulfonamides with different substituents, such as:
- 5-isopropyl-2-methoxybenzenesulfonamide
- 5-isopropyl-2-methoxy-N-methylbenzenesulfonamide
- 5-isopropyl-2-methoxy-N-(tetrahydro-2-pyranylmethyl)benzenesulfonamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the tetrahydrofuranyl group, in particular, can influence the compound’s solubility, stability, and reactivity, making it a valuable tool in various research applications .
Properties
IUPAC Name |
2-methoxy-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-11(2)12-6-7-14(19-3)15(9-12)21(17,18)16-10-13-5-4-8-20-13/h6-7,9,11,13,16H,4-5,8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFUECWPRYXDFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333007 |
Source
|
Record name | 2-methoxy-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
723744-36-3 |
Source
|
Record name | 2-methoxy-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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